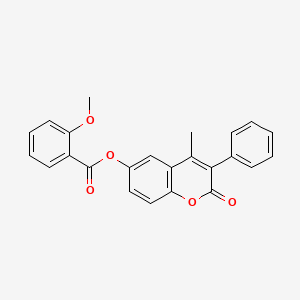
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-methoxybenzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-methoxybenzoate typically involves the condensation of 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate with 2-methoxybenzoic acid under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF) at elevated temperatures (50-70°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated coumarin derivatives.
Scientific Research Applications
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-methoxybenzoate involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, it may interfere with inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2H/4H-chromenes: These compounds are also coumarin derivatives with diverse biological properties.
Uniqueness
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chromenyl and methoxybenzoate moiety enhances its potential as a multifunctional therapeutic agent .
Properties
Molecular Formula |
C24H18O5 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) 2-methoxybenzoate |
InChI |
InChI=1S/C24H18O5/c1-15-19-14-17(28-23(25)18-10-6-7-11-20(18)27-2)12-13-21(19)29-24(26)22(15)16-8-4-3-5-9-16/h3-14H,1-2H3 |
InChI Key |
HTPNGRGEKHWGQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(4-methoxyphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14971984.png)
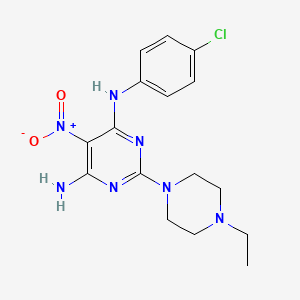
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14971997.png)
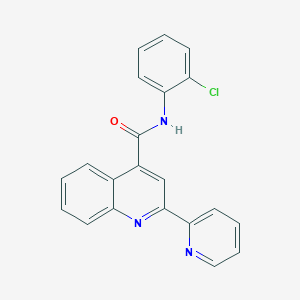
![4-[5-Methyl-6-(phenylcarbamoyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid](/img/structure/B14972015.png)
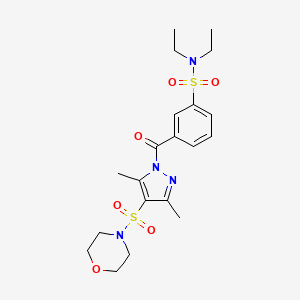
![3-(4-methoxyphenyl)-1-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14972018.png)

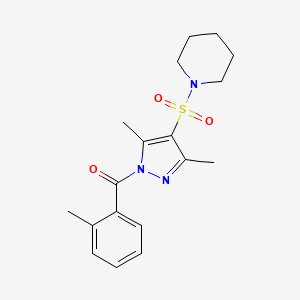
![7-(3-ethoxy-4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14972024.png)
![N-{3-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide](/img/structure/B14972038.png)
![2-(4-fluorophenoxy)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B14972045.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B14972048.png)
![3-(2-chlorophenyl)-1-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14972060.png)
